molecular formula C21H15NO3 B5639274 2-(4-PHENOXYBENZOYL)-1-BENZOFURAN-3-AMINE

2-(4-PHENOXYBENZOYL)-1-BENZOFURAN-3-AMINE

Cat. No.: B5639274
M. Wt: 329.3 g/mol
InChI Key: DXTXQFMRERBLKP-UHFFFAOYSA-N
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Description

2-(4-Phenoxybenzoyl)-1-benzofuran-3-amine is an organic compound that features a benzofuran ring substituted with a phenoxybenzoyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenoxybenzoyl)-1-benzofuran-3-amine typically involves multiple steps. One common method starts with the preparation of 4-phenoxybenzoyl chloride from 4-phenoxybenzoic acid. This is achieved by reacting 4-phenoxybenzoic acid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) in dichloromethane at low temperatures .

Next, the 4-phenoxybenzoyl chloride is reacted with 1-benzofuran-3-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as argon, to prevent any side reactions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenoxybenzoyl)-1-benzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

2-(4-Phenoxybenzoyl)-1-benzofuran-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Phenoxybenzoyl)-1-benzofuran-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenoxybenzoic acid
  • 4-Phenoxybenzyl chloride
  • 4-Phenoxybenzyl alcohol

Uniqueness

2-(4-Phenoxybenzoyl)-1-benzofuran-3-amine is unique due to the presence of both a benzofuran ring and a phenoxybenzoyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .

Properties

IUPAC Name

(3-amino-1-benzofuran-2-yl)-(4-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3/c22-19-17-8-4-5-9-18(17)25-21(19)20(23)14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-13H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTXQFMRERBLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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